Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside
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Overview
Description
Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is a complex and multifaceted compound . It has a molecular weight of 430.51 and a molecular formula of C23H26O6S . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is represented by the formula C23H26O6S . This indicates that the compound is composed of 23 carbon atoms, 26 hydrogen atoms, 6 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It has a melting point of 95-97°C . The compound should be stored at -20° C .Scientific Research Applications
Neuroprotective Effects
Phenylpropanoid esters of rhamnose, structurally related to Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside, have been studied for their neuroprotective properties. Specifically, phenylpropanoids isolated from the roots of Scrophularia buergeriana demonstrated significant protective effects against glutamate-induced neurodegeneration in cortical neurons (Kim & Kim, 2000).
Synthesis of Complex Carbohydrate Structures
The compound has been used as a building block in the synthesis of complex carbohydrate structures such as tetrasaccharides, which form parts of antigenic polysaccharides in various bacteria. For instance, its derivative was involved in constructing a tetrasaccharide related to the repeating unit of the O-antigenic polysaccharide of strains like Klebsiella pneumoniae and Pseudomonas holci (Zhang, Zhu, & Kong, 2001).
Immune System Research
A derivative of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside was utilized in the synthesis of immunogens related to the tetrasaccharide side chain of the Bacillus anthracis exosporium. This work is significant for understanding and developing countermeasures against pathogens (Saksena, Adamo, & Kováč, 2007).
Development of Antibacterial and Antifungal Agents
Research has been conducted on derivatives of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside for their potential as antibacterial and antifungal agents. For instance, Benzyl 4-O-benzoyl-α-l-rhamnopyranoside derivatives, synthesized through various techniques, demonstrated specific antimicrobial activities against human pathogenic bacteria and fungi (Matin et al., 2016).
Future Directions
properties
IUPAC Name |
[(2S,3S,4R,5R,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6S/c1-15-20(28-16(2)24)21(29-17(3)25)22(26-14-18-10-6-4-7-11-18)23(27-15)30-19-12-8-5-9-13-19/h4-13,15,20-23H,14H2,1-3H3/t15-,20-,21+,22+,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESKCJVZEVEFLO-JAGQFSKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676109 |
Source
|
Record name | Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849938-20-1 |
Source
|
Record name | Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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